Tert-butyl 2-bromo-2-cyclopropylacetate
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Overview
Description
Tert-butyl 2-bromo-2-cyclopropylacetate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester that features a tert-butyl group and a cyclopropyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-bromo-2-cyclopropylacetate can be synthesized through the bromination of tert-butyl 2-cyclopropylacetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microchannel reactors can also be employed to achieve precise control over reaction parameters, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-2-cyclopropylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of tert-butyl 2-cyclopropylacetate.
Scientific Research Applications
Tert-butyl 2-bromo-2-cyclopropylacetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2-cyclopropylacetate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and cyclopropyl groups, which can affect the reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A brominated ester with a similar structure but without the cyclopropyl ring.
Tert-butyl 2-bromo-2-methylpropanoate: Another brominated ester with a different alkyl group.
Uniqueness
Tert-butyl 2-bromo-2-cyclopropylacetate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to other brominated esters.
Properties
IUPAC Name |
tert-butyl 2-bromo-2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENKGSMYVURLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059993-81-4 |
Source
|
Record name | tert-butyl 2-bromo-2-cyclopropylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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